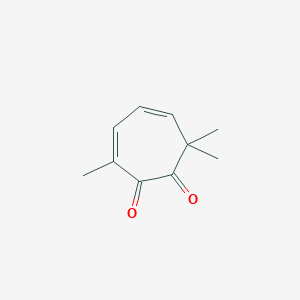
3,7,7-Trimethylcyclohepta-3,5-diene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 402795 is a compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties and has been studied extensively for its potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 402795 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of NSC 402795 is scaled up using optimized synthetic routes. The process involves the use of large-scale reactors and advanced purification techniques to produce the compound in bulk quantities. The industrial production methods are designed to be cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
NSC 402795 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 402795 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of NSC 402795 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of the compound.
Aplicaciones Científicas De Investigación
NSC 402795 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in cellular processes and signaling pathways.
Medicine: NSC 402795 is being investigated for its potential therapeutic benefits, including its ability to modulate specific molecular targets and pathways.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of NSC 402795 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in the desired therapeutic effects.
Comparación Con Compuestos Similares
NSC 402795 is compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
NSC 123456: This compound has a similar core structure but differs in its functional groups.
NSC 789012: This compound has similar chemical properties but is used in different applications.
Propiedades
Número CAS |
7470-45-3 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
3,7,7-trimethylcyclohepta-3,5-diene-1,2-dione |
InChI |
InChI=1S/C10H12O2/c1-7-5-4-6-10(2,3)9(12)8(7)11/h4-6H,1-3H3 |
Clave InChI |
FAGZAOSXHDBROJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC(C(=O)C1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




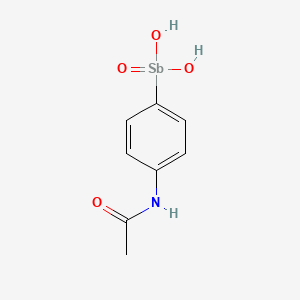

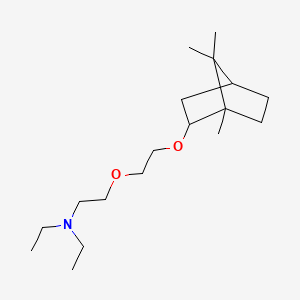





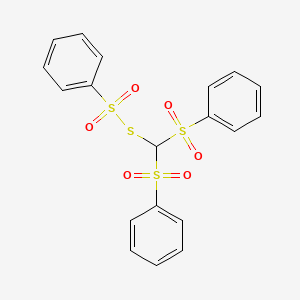
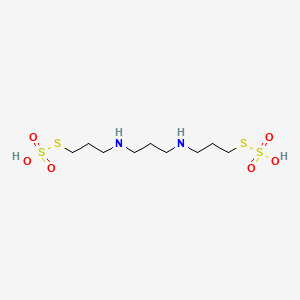

![1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one](/img/structure/B12803759.png)
